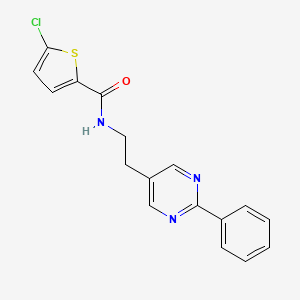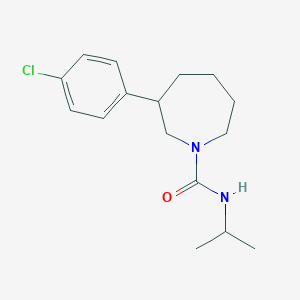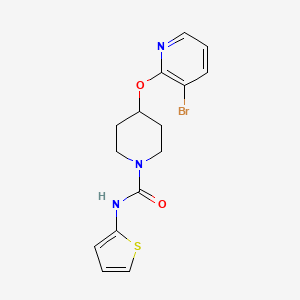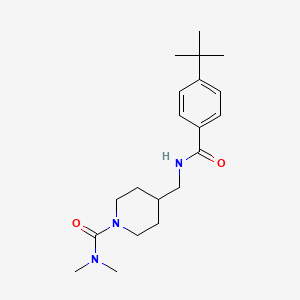
2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid” is a chemical compound with the molecular formula C10H11F3N2O2 and a molecular weight of 248.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:CC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C2CC2 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research on compounds structurally related to 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid involves the synthesis of various pyrazole derivatives. One example is the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, which required X-ray analysis for unambiguous structure determination due to the complexity of identifying regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).
Novel Compound Development
- Development of Biheterocycles : Research has been conducted on the creation of propionyl-spaced bisheterocyclic compounds, such as the synthesis of novel 1-[(5-hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones, showcasing the diverse potential of pyrazole derivatives in scientific research (Flores et al., 2015).
Chemical Transformations and Applications
- Chemical Transformations : Significant research has been dedicated to the chemical transformation of pyrazole derivatives. For example, an efficient protocol was developed for synthesizing 5-aryl-6-(trifluoromethyl)-2,3-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one derivatives through copper-catalyzed cycloaddition, highlighting the chemical versatility of these compounds (Zhang et al., 2021).
Spectroscopic Analysis and Biological Applications
- Spectroscopic Analysis : Studies like the determination of pKa values of acidic and basic trifluoromethyl heterocycles using 19F NMR spectroscopy provide crucial insights into the chemical properties of pyrazole derivatives. These findings are pivotal for their potential use in measuring pH in biological media (Jones, Branch, Thompson, & Threadgill, 1996).
Catalysis and Polymerization
- Catalysis and Polymerization : Pyrazolyl compounds have been explored as catalysts in reactions like the copolymerization of CO2 and cyclohexene oxide. This demonstrates the role of pyrazole derivatives in catalyzing significant chemical reactions, which can be applied in various industrial and environmental contexts (Matiwane, Obuah, & Darkwa, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-5(9(16)17)15-7(6-2-3-6)4-8(14-15)10(11,12)13/h4-6H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVYGXLNVQSKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)








![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)


![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425019.png)
